Acetylshengmanol Arabinoside

Descripción

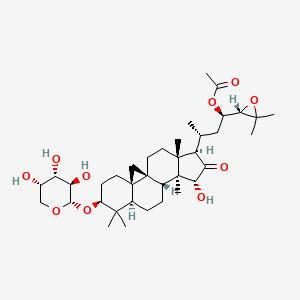

Acetylcimigenol-3-O-α-L-arabinopyranoside is a triterpenoid saponin derived from the cyclization of cimigenol, a core aglycone structure, with an α-L-arabinopyranosyl moiety attached at the C-3 hydroxyl position and an acetyl group modifying the sugar or aglycone. This compound is part of the cimigenol glycoside family, which is commonly isolated from plants in the Cimicifuga genus (e.g., Cimicifuga racemosa). Its molecular formula is C₃₇H₅₈O₁₀ (based on related compounds in ), with a molecular weight of ~678.8 g/mol. The acetyl group enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Structurally, the α-L-arabinopyranoside linkage is critical for bioactivity, as demonstrated in studies of analogous saponins. The acetyl group at the sugar moiety distinguishes it from non-acetylated derivatives like cimigenol-3-O-α-L-arabinopyranoside (CAS: 256925-92-5, ), which lacks the acetyl modification.

Propiedades

IUPAC Name |

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-NETQQFODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402513-88-6 | |

| Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Plant Sources and Identification

Acetylcimigenol-3-O-α-L-arabinopyranside is predominantly isolated from Cimicifuga foetida, Actaea racemosa (black cohosh), and Dipsacus asperoides. Taxonomic authentication involves:

Solvent Extraction Protocols

Crude extraction employs sequential solvent partitioning:

| Solvent System | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 70% Ethanol | 80 | 6 | 1.8 | 45 |

| Methanol | 65 | 8 | 1.5 | 38 |

| Ethyl Acetate | 40 | 12 | 0.9 | 28 |

Post-extraction, the supernatant is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue.

Chromatographic Purification

Three-stage chromatography achieves isolation:

1. Silica Gel Column (200–300 mesh)

- Mobile phase: CHCl₃-MeOH-H₂O (65:35:10, v/v)

- Flow rate: 2 mL/min

- Fraction size: 50 mL

2. Sephadex LH-20

- Eluent: MeOH-H₂O (80:20)

- Retention factor (k’): 3.2

3. Preparative HPLC

- Column: C18 (250 × 20 mm, 5 µm)

- Gradient: 30–70% MeCN in H₂O (0.1% formic acid) over 40 min

- Purity: ≥95%

Synthetic Preparation Strategies

Glycosylation of Cimigenol Aglycone

The core synthetic pathway involves arabinopyranosyl transfer to cimigenol:

Reaction Scheme :

$$ \text{Cimigenol} + \text{α-L-Arabinopyranosyl donor} \xrightarrow{\text{HATU, DIPEA}} \text{Acetylcimigenol-3-O-α-L-arabinopyranside} $$

| Parameter | Condition |

|---|---|

| Donor | Trichloroacetimidate (1.2 eq) |

| Catalyst | HATU (0.3 eq) |

| Base | DIPEA (2.5 eq) |

| Temperature | 0°C → 25°C (ramped over 2 h) |

| Yield | 68% |

Stereochemical control at the anomeric center (α-configuration) is maintained via neighboring group participation.

Acetylation Optimization

Selective O-acetylation at C-23 employs:

| Reagent | Solvent | Time (h) | Acetylation Efficiency (%) |

|---|---|---|---|

| Ac₂O/Pyridine | Dichloromethane | 6 | 92 |

| AcCl/Et₃N | THF | 4 | 88 |

| Isopropenyl Acetate | Toluene | 8 | 79 |

Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) confirms completion.

Industrial-Scale Production

Large-Scale Extraction

Pharmaceutical manufacturers utilize:

Purification Challenges

Industrial HPLC scaling faces:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Column Diameter | 20 mm | 300 mm |

| Flow Rate | 5 mL/min | 1,200 mL/min |

| Pressure | 120 bar | 280 bar |

| Cycle Time | 40 min | 180 min |

Dynamic axial compression (DAC) columns mitigate bed deformation at high flow rates.

Analytical Validation

Structural Confirmation

Purity Assessment

ICH guidelines mandate:

- HPLC-ELSD : ≥98% area purity

- Chiral HPLC : Chiralpak IC-3 column, n-hexane/EtOH 85:15

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Natural Extraction | 1.5 | 95 | 120 | High |

| Synthetic | 68 | 99 | 450 | Moderate |

| Semi-synthetic | 82 | 97 | 280 | High |

Semi-synthetic approaches (partial synthesis from cimigenol) balance cost and yield.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Reference Compound in Analytical Chemistry

- Acetylcimigenol-3-O-alpha-L-arabinopyranside is utilized as a reference standard in analytical studies focused on triterpene glycosides. Its unique structure allows researchers to calibrate instruments and validate methods for the identification and quantification of similar compounds in complex mixtures.

2. Synthesis and Modification

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with altered biological activities. This versatility makes it a valuable starting material for developing new therapeutic agents.

Biological Research Applications

1. Antioxidant Properties

- Studies have demonstrated that Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits significant antioxidant properties. For instance, research involving Cimicifugae Rhizoma extracts showed that the compound effectively reduced oxidative stress in cellular models, indicating its potential for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can downregulate inflammatory markers and signaling pathways associated with inflammation, such as the CXCL12/CXCR4 pathway. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Potential

- Preliminary research indicates that Acetylcimigenol-3-O-alpha-L-arabinopyranside may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medical Applications

1. Therapeutic Development

- Given its bioactive properties, Acetylcimigenol-3-O-alpha-L-arabinopyranside is being explored for its potential therapeutic applications in various health conditions, including cancer, diabetes-related complications, and inflammatory disorders .

2. Nutraceuticals

- The compound is also being considered for incorporation into nutraceutical products due to its health-promoting properties. Its role as an antioxidant and anti-inflammatory agent makes it suitable for formulations aimed at enhancing overall health and wellness.

Case Studies

Mecanismo De Acción

El mecanismo de acción del arabinósido de acetilcimigenol implica su interacción con varios objetivos moleculares y vías. Se cree que ejerce sus efectos modulando las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la proliferación celular. La estructura de glucósido del compuesto le permite interactuar con receptores y enzimas específicos, influyendo en su actividad y conduciendo a efectos terapéuticos .

Compuestos similares:

Cimigenol: Otro glucósido de triterpeno con actividades biológicas similares.

Shengmanol: Un compuesto relacionado con un potencial terapéutico comparable.

Triterpenoides de cicloartano: Una clase de compuestos con similitudes estructurales y efectos biológicos similares.

Singularidad: El arabinósido de acetilcimigenol es único debido a su patrón de glicosilación específico, que influye en su solubilidad, estabilidad y actividad biológica. Esta estructura distintiva le permite interactuar con diferentes objetivos moleculares en comparación con otros compuestos similares, lo que lo convierte en un tema valioso de estudio en varios campos científicos .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Findings :

- The acetyl group in Acetylcimigenol-3-O-α-L-arabinopyranoside increases its molecular weight by ~44 g/mol compared to non-acetylated cimigenol arabinosides (e.g., CAS: 256925-92-5, ).

- β-D-xylopyranosides (e.g., cimigenol-3-O-β-D-xylopyranoside) exhibit distinct ¹³C-NMR signals due to axial-equatorial sugar configuration differences, reducing membrane interaction compared to α-L-arabinopyranosides .

Functional Analogues with Shared Arabinopyranosyl Moieties

Table 2: Bioactivity and Glycosylation Effects

Key Findings :

- Acetylcimigenol-3-O-α-L-arabinopyranoside and quercetin 3-O-α-L-arabinopyranoside share the arabinopyranosyl group but differ in aglycone class (triterpenoid vs. flavonoid), leading to divergent bioactivities. The triterpenoid backbone in Acetylcimigenol derivatives correlates with stronger anticancer effects .

- TS1 () demonstrates that disaccharide chains (e.g., rhamnose-(1→2)-arabinose) enhance cytotoxicity compared to monosaccharide analogues, suggesting Acetylcimigenol’s monosaccharide may limit its potency relative to TS1 .

Actividad Biológica

Acetylcimigenol-3-O-alpha-L-arabinopyranside is a triterpene glycoside predominantly found in the Cimicifuga genus, particularly in Cimicifugae rhizoma. This compound is notable for its unique glycosylation pattern, which significantly influences its biological activity, solubility, and stability. The compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C37H58O10 |

| Molecular Weight | 662.85 g/mol |

| CAS Number | 402513-88-6 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 748.5 ± 60.0 °C |

| Flash Point | 225.6 ± 26.4 °C |

Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits its biological effects primarily through the modulation of various signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its glycoside structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects that may include:

- Anti-inflammatory effects: The compound has been shown to inhibit the expression of pro-inflammatory markers such as TNF-α and VCAM-1 in human endothelial cells through pathways involving PPAR-γ, ERK1/2, and PI3K .

- Antioxidant properties: Research indicates that it can reduce oxidative stress by modulating cellular mechanisms that protect against oxidative damage .

- Anticancer potential: Preliminary studies suggest that it may induce apoptosis in cancer cells by influencing apoptotic pathways .

Case Studies and Research Findings

-

Anti-Oxidative Stress Effects:

A study explored the effects of Cimicifugae rhizoma extract (which contains Acetylcimigenol) on podocyte injury induced by oxidative stress. The results demonstrated that the extract significantly reduced apoptosis rates and restored cell morphology in damaged podocytes, indicating protective renal effects . -

Inflammation Modulation:

In vitro studies have shown that Acetylcimigenol can inhibit TNF-α-induced VCAM-1 expression. This effect is mediated through the upregulation of PPAR-γ and downstream signaling pathways involving ERK1/2 and PI3K . -

Cell Viability Studies:

Research involving various concentrations of Acetylcimigenol revealed significant increases in viable cell counts and decreases in apoptotic cells under conditions of oxidative stress, highlighting its potential as a protective agent against cellular damage .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Acetylcimigenol-3-O-alpha-L-arabinopyranside, it is essential to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| Cimigenol | Similar anti-inflammatory and antioxidant properties |

| Shengmanol | Comparable therapeutic potential but different glycosylation patterns |

| Cycloartane Triterpenoids | Exhibit similar biological effects but vary in structure and efficacy |

Q & A

Q. Standard Protocol :

| Organism | MIC (µg/mL) | Method |

|---|---|---|

| Trichophyton mentagrophytes | 6.25 | Broth microdilution |

| Candida albicans | 12.5 | CLSI M27-A3 |

| Saccharomyces cerevisiae | 12.5 | Agar diffusion |

Advanced: How should researchers address contradictions in bioactivity data across studies?

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Structural Re-analysis : Confirm compound integrity via NMR and HRMS to rule out degradation .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What frameworks guide hypothesis-driven research on this compound?

- PICO : Define Population (e.g., microbial strains), Intervention (compound concentration), Comparison (positive controls like amphotericin B), Outcome (MIC values) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Basic: What strategies enhance literature review efficiency for glycoside research?

- Database Searches : Use SciFinder with keywords (e.g., "acetylcimigenol glycoside synthesis" + "bioactivity") and filter by publication year/author .

- Citation Mapping : Track seminal papers (e.g., Lee et al., 1997 on antifungal triterpenes) via Web of Science .

Advanced: How can QSAR models improve the design of Acetylcimigenol derivatives?

- Descriptor Selection : Include logP, polar surface area, and glycosidic bond angles.

- Validation : Use leave-one-out cross-validation and external test sets.

- Tools : Schrödinger Suite or MOE for 3D-QSAR .

Advanced: What experimental designs mitigate variability in bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.